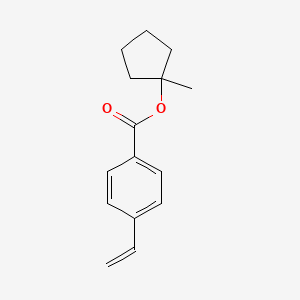

1-Methylcyclopentyl 4-Vinylbenzoate

Description

BenchChem offers high-quality 1-Methylcyclopentyl 4-Vinylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclopentyl 4-Vinylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(1-methylcyclopentyl) 4-ethenylbenzoate |

InChI |

InChI=1S/C15H18O2/c1-3-12-6-8-13(9-7-12)14(16)17-15(2)10-4-5-11-15/h3,6-9H,1,4-5,10-11H2,2H3 |

InChI Key |

ROATYIQTUQIIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclopentyl 4 Vinylbenzoate and Precursors

Esterification Reactions for 1-Methylcyclopentyl 4-Vinylbenzoate Synthesis

Esterification, the core reaction for synthesizing this compound, can be approached through several routes. The selection of a specific method depends on factors such as precursor availability, desired purity, and scalability.

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate, this entails the direct reaction of 4-vinylbenzoic acid with 1-methylcyclopentanol (B105226).

The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the product side, the alcohol is often used in a large excess, or water is removed as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

A representative model for this reaction is the synthesis of Methyl 4-vinylbenzoate, where 4-vinylbenzoic acid is refluxed with methanol (B129727) in the presence of sulfuric acid. rsc.org

Table 1: Representative Conditions for Direct Esterification of a 4-Vinylbenzoic Acid Precursor Data adapted from a similar synthesis. rsc.org

| Parameter | Value |

| Carboxylic Acid | 4-Vinylbenzoic acid |

| Alcohol | Methanol (large excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Condition | Reflux |

| Reaction Time | 24 hours |

| Yield | 78% (for Methyl 4-vinylbenzoate) |

Transesterification is an alternative pathway that involves the conversion of one ester into another. For vinyl esters, a common and effective method is the vinyl exchange reaction between a carboxylic acid and vinyl acetate. researchgate.netajol.inforesearchgate.net In this context, 4-vinylbenzoic acid would be reacted with vinyl acetate, typically in the presence of an organometallic catalyst.

This process is advantageous as it can often be performed under milder conditions than direct acid-catalyzed esterification. The reaction is reversible, and the equilibrium constant is generally close to one. researchgate.net Therefore, strategies to shift the equilibrium, such as using a large excess of vinyl acetate, are employed to achieve high yields. Historically, mercury salts were used as catalysts, but due to their high toxicity, less toxic alternatives like palladium and ruthenium complexes are now preferred. researchgate.netgoogle.comtandfonline.com

Another transesterification approach involves reacting an existing ester of 4-vinylbenzoic acid, such as Methyl 4-vinylbenzoate, with 1-methylcyclopentanol. This reaction would also require a catalyst and the removal of the methanol byproduct to proceed to completion.

The choice of catalyst is critical in the synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate, influencing reaction rates, yields, and the integrity of the vinyl functional group.

In direct Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are the conventional catalysts. masterorganicchemistry.commasterorganicchemistry.com Their primary role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.com While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture. dergipark.org.tr The strongly acidic and often high-temperature conditions can also promote undesirable side reactions, including the polymerization of the vinyl group present in the 4-vinylbenzoic acid moiety. Heterogeneous acid catalysts, such as ion-exchange resins or supported acids, offer potential solutions by simplifying catalyst removal and potentially offering milder reaction conditions. dergipark.org.trresearchgate.net

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for ester synthesis. tandfonline.com Enzymes operate under mild conditions (temperature, pH), which minimizes the risk of side reactions like the polymerization of the vinyl group. rsc.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are widely used as they can be easily recovered and reused. rsc.org

Enzymes can catalyze both direct esterification and transesterification reactions for producing vinyl esters. tandfonline.comrsc.org For instance, a lipase could be used to catalyze the reaction between 4-vinylbenzoic acid and 1-methylcyclopentanol directly or to facilitate a transesterification reaction with a vinyl donor like vinyl acetate. tandfonline.comrsc.org High conversions for the synthesis of various vinyl esters have been achieved in short reaction times using enzymatic methods. rsc.org

Table 2: Examples of Enzymatic Synthesis of Vinyl Esters Illustrative data based on findings for similar compounds. tandfonline.comrsc.org

| Enzyme | Substrates | Solvent | Temperature | Outcome |

| Lipozyme® | Chloramphenicol, Divinyl dicarboxylates | 1,4-dioxane | 50°C | Successful synthesis of vinyl esters confirmed. tandfonline.com |

| Candida antarctica lipase B | Vinyl ether alcohols, Carboxylic acids | Various organic solvents or bulk | 22–90 °C | High conversions (>90%) achieved in under 1 hour. rsc.org |

Organometallic catalysts are especially crucial for transesterification reactions that synthesize vinyl esters from carboxylic acids and vinyl acetate. researchgate.nettandfonline.com

Mercury (Hg) Catalysts : Historically, mercury(II) salts like mercuric acetate, often activated with a strong acid, were the standard catalysts for vinyl interchange reactions. google.comgoogle.com However, their extreme toxicity and the environmental hazards associated with mercury waste have led to their replacement. google.comtandfonline.com

Palladium (Pd) Catalysts : Palladium(II) salts, such as palladium(II) acetate, are effective and less toxic substitutes for mercury catalysts. researchgate.nettandfonline.com They have shown good performance in catalyzing the transesterification of benzoic acids with vinyl acetate. researchgate.netajol.info Supported palladium catalysts, like Pd on carbon (Pd/C), offer the advantages of being heterogeneous, allowing for easier separation and recycling without significant loss of activity. researchgate.netajol.info

Ruthenium (Ru) and Iridium (Ir) Catalysts : Ruthenium complexes have also been proposed as alternatives to overcome the issue of palladium catalyst deactivation via reduction to metallic palladium. researchgate.net More recently, iridium complexes have also been suggested for these transformations. researchgate.netnuu.uz These catalysts can promote the efficient coupling of carboxylic acids with alkynes or facilitate transvinylation. researchgate.netnuu.uz

Table 3: Optimized Conditions for Pd/C-Catalyzed Transesterification of Benzoic Acid This table serves as a model for the synthesis of vinyl benzoates. researchgate.netajol.info

| Parameter | Optimized Value |

| Catalyst | 5 wt% Pd/C |

| Catalyst Dosage | 4.0 wt% of reactants |

| Reactants | Benzoic Acid, Vinyl Acetate |

| Molar Ratio (Acid:Vinyl Acetate) | 1:11 |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Yield (Vinyl Benzoate) | 85.7% |

Optimization of Reaction Parameters and Yields

The Fischer-Speier esterification is an equilibrium-driven process, and its efficiency is highly dependent on the reaction conditions. Key parameters that are optimized to maximize the yield of 1-methylcyclopentyl 4-vinylbenzoate include temperature, catalyst concentration, and the molar ratio of the reactants.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comwvu.edu To shift the equilibrium towards the product side, an excess of one of the reactants, usually the more readily available and easily removable one, is used. masterorganicchemistry.com In the synthesis of 1-methylcyclopentyl 4-vinylbenzoate, using an excess of 1-methylcyclopentanol can drive the reaction forward. Another critical strategy is the removal of water, a byproduct of the reaction, which can be achieved through azeotropic distillation using a Dean-Stark apparatus. wvu.edu

The reaction temperature is also a crucial factor. While higher temperatures can increase the reaction rate, they can also lead to side reactions, particularly the dehydration of the tertiary alcohol, 1-methylcyclopentanol, to form alkenes. Therefore, the temperature must be carefully controlled to balance reaction kinetics and product stability. Microwave-assisted synthesis has been shown to accelerate esterification reactions, potentially offering a way to achieve higher yields in shorter reaction times. One study on the esterification of a substituted benzoic acid demonstrated that microwave irradiation in a sealed vessel could significantly enhance the reaction rate. usm.my

While specific yield data for the synthesis of 1-methylcyclopentyl 4-vinylbenzoate is not extensively reported in the literature, analogous esterifications provide insights into expected efficiencies. For instance, the synthesis of methyl 4-vinylbenzoate from 4-vinylbenzoic acid and methanol under reflux with sulfuric acid as a catalyst has been reported to achieve a yield of 78%. rsc.org For the esterification of a substituted benzoic acid with various primary and secondary alcohols under microwave conditions, yields were generally high, though tertiary alcohols gave the lowest yields. usm.my

The following table summarizes the key parameters and their effects on the Fischer esterification for synthesizing esters like 1-methylcyclopentyl 4-vinylbenzoate:

Synthesis of 4-Vinylbenzoic Acid (4-VBA) and Related Vinyl Compounds

The availability of high-purity 4-vinylbenzoic acid is a prerequisite for the synthesis of 1-methylcyclopentyl 4-vinylbenzoate. Several synthetic routes to 4-VBA have been established.

Established Synthetic Pathways for 4-VBA

Another established pathway to 4-VBA involves the hydrolysis of a suitable precursor. For example, poly(4-vinylbenzoic acid) can be synthesized by the polymerization of t-butyl vinylbenzoate followed by the hydrolysis of the t-butyl ester group. This indirect route provides a polymeric form of 4-VBA.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, also presents a viable, though less commonly detailed, route to 4-VBA. This reaction would involve the coupling of a vinylating agent with a halogenated benzoic acid derivative, such as 4-bromobenzoic acid. wikipedia.org The Heck reaction is a powerful tool for C-C bond formation and offers an alternative to the Wittig reaction. wikipedia.org

The following table outlines the key features of these established synthetic pathways for 4-VBA:

Advanced Synthetic Modifications of the Vinylbenzoate Core

The vinylbenzoate core offers multiple sites for synthetic modification, allowing for the fine-tuning of the monomer's properties and the resulting polymers. These modifications can be targeted at the vinyl group, the aromatic ring, or the ester functionality.

Modifications of the Vinyl Group: The double bond of the vinyl group is susceptible to a variety of addition reactions. For instance, it can be halogenated or hydrohalogenated to introduce new functional groups. More advanced modifications can involve catalytic processes like hydroformylation to introduce an aldehyde group, which can then be further functionalized.

Modifications of the Aromatic Ring: The benzene (B151609) ring of the vinylbenzoate core can undergo electrophilic aromatic substitution reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce a wide range of substituents onto the ring. These substituents can dramatically alter the electronic properties of the monomer and the reactivity of the vinyl group in polymerization.

Modifications of the Ester Group and Post-Polymerization Modification: The ester group itself can be the target of modification through transesterification reactions. More significantly, the synthesis of activated esters of 4-vinylbenzoic acid, such as the pentafluorophenyl ester, provides a versatile platform for post-polymerization modification. researchgate.net Polymers derived from these activated esters can readily react with a variety of nucleophiles, such as amines, to introduce a wide array of functional groups along the polymer backbone. This approach allows for the creation of functional polymers with precisely controlled architectures and properties. researchgate.netresearchgate.net For example, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of pentafluorophenyl 4-vinylbenzoate has been successfully used to create well-defined block copolymers that can be subsequently functionalized. researchgate.net This strategy opens the door to the synthesis of "smart" materials that can respond to external stimuli.

Mechanistic Investigations of 1-Methylcyclopentyl 4-Vinylbenzoate Formation Reactions

The formation of 1-methylcyclopentyl 4-vinylbenzoate via Fischer esterification proceeds through a well-established multi-step mechanism. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of 4-vinylbenzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-methylcyclopentanol. youtube.com

This nucleophilic attack results in the formation of a tetrahedral intermediate. A proton transfer then occurs from the attacking alcohol moiety to one of the hydroxyl groups of the original carboxylic acid, converting it into a good leaving group (water). The elimination of a water molecule, facilitated by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond and forms a protonated ester. Finally, deprotonation of the carbonyl oxygen by a weak base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the final ester product, 1-methylcyclopentyl 4-vinylbenzoate. masterorganicchemistry.comyoutube.com

Polymerization Science of 1 Methylcyclopentyl 4 Vinylbenzoate

Homopolymerization Studies

The homopolymerization of 1-Methylcyclopentyl 4-Vinylbenzoate involves the linking of identical monomer units to form a polymer chain. The presence of the vinyl group allows for polymerization via radical mechanisms, while the bulky 1-methylcyclopentyl ester group is expected to significantly influence the reaction kinetics, polymer properties, and potential for stereochemical control.

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. However, the structure of 1-Methylcyclopentyl 4-Vinylbenzoate, with its sterically demanding ester group, presents unique considerations.

The bulky 1-methylcyclopentyl group is anticipated to exert a steric effect on the approach of the propagating radical to the monomer, potentially leading to a lower propagation rate constant compared to less hindered vinylbenzoates. This steric hindrance can also influence the efficiency of initiation.

Table 1: Common Initiator Systems for Radical Polymerization of Vinyl Monomers and Their Expected Applicability to 1-Methylcyclopentyl 4-Vinylbenzoate

| Initiator Type | Example(s) | Typical Decomposition Temperature | Expected Influence on Polymerization |

| Azo Initiators | Azobisisobutyronitrile (AIBN) | 60-80 °C | Commonly used for vinyl monomers, expected to be effective. researchgate.netresearchgate.net |

| Peroxide Initiators | Benzoyl Peroxide (BPO) | 70-90 °C | May lead to chain transfer reactions, potentially affecting polymer structure. |

| Photoinitiators | Benzoin ethers, Acetophenone derivatives | Room Temperature (with UV) | Offers temporal and spatial control over initiation. |

The choice of solvent can significantly impact radical polymerization by influencing monomer and polymer solubility, as well as chain transfer kinetics. For the polymerization of 4-vinylbenzoate monomers, common solvents include aromatic hydrocarbons like toluene (B28343) and xylene, as well as ethers like dioxane. mdpi.com The polarity of the solvent can affect the reactivity of the propagating radical and the conformation of the growing polymer chain.

Given the non-polar nature of the 1-methylcyclopentyl group, non-polar or moderately polar solvents would likely be preferred to ensure good solubility of both the monomer and the resulting polymer. Chain transfer to the solvent is a potential side reaction that can limit the molecular weight of the polymer, and the extent of this transfer is dependent on the specific solvent used. mdpi.com

The stereochemistry, or tacticity, of the polymer chain can have a profound impact on its physical properties, such as crystallinity and glass transition temperature. In conventional radical polymerization, the stereochemical control is often limited, typically resulting in atactic polymers with a random arrangement of the ester side groups.

However, the bulky 1-methylcyclopentyl group in 1-Methylcyclopentyl 4-Vinylbenzoate could influence the stereochemistry of the addition of the monomer to the growing polymer chain. This steric hindrance might favor a particular mode of addition, potentially leading to a polymer with a higher degree of isotacticity or syndiotacticity compared to polymers derived from less hindered vinylbenzoates. Studies on the polymerization of vinyl esters in the confined nanochannels of metal-organic frameworks have shown that spatial constraints can lead to highly isotactic polymers. rsc.org While not a conventional solution polymerization, this demonstrates the principle that steric factors can control tacticity.

Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers. The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent, which acts as a chain transfer agent to mediate the polymerization in a controlled manner.

For the RAFT polymerization of 4-vinylbenzoates, dithiobenzoates and related compounds have been used successfully. researchgate.net However, the effectiveness of a RAFT agent is highly dependent on the reactivity of the monomer. For less activated monomers like vinyl esters, xanthates or dithiocarbamates are often more suitable RAFT agents as they provide better control over the polymerization. mdpi.comresearchgate.net Given that 4-vinylbenzoates are styrenic derivatives, they are considered more activated than vinyl esters, making dithiobenzoates a reasonable starting point for investigation.

The bulky 1-methylcyclopentyl group would likely influence the RAFT equilibrium, potentially affecting the rate of polymerization and the degree of control. Steric hindrance can impact the rate of addition of the propagating radical to the RAFT agent and the rate of fragmentation of the intermediate radical.

Table 2: Potential RAFT Agents for the Polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate

| RAFT Agent Class | Example Structure | Monomer Compatibility | Expected Performance |

| Dithiobenzoates | 2-Cyano-2-propyl dithiobenzoate | Styrenes, Acrylates | Potentially suitable, as 4-vinylbenzoates are styrenic. researchgate.net |

| Trithiocarbonates | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Acrylates, Methacrylates | May exhibit some control, but dithiobenzoates are often preferred for styrenics. |

| Xanthates | O-Ethyl S-(1-phenylethyl) xanthate | Vinyl esters, Vinylamides | Likely less effective due to the higher activation of the vinylbenzoate monomer. mdpi.comresearchgate.net |

| Dithiocarbamates | N,N-Diethyl S-benzyl dithiocarbamate | Vinylamides, Vinyl esters | Similar to xanthates, may not be the optimal choice. mdpi.comresearchgate.net |

The synthesis of well-defined polymers from 1-Methylcyclopentyl 4-Vinylbenzoate via RAFT polymerization would open avenues for the creation of novel block copolymers and other advanced polymer architectures. The resulting polymers, bearing the bulky cycloaliphatic ester group, could exhibit interesting properties such as altered solubility, higher glass transition temperatures, and unique thermal degradation behavior. Further experimental investigation is necessary to fully elucidate the polymerization behavior of this intriguing monomer and unlock its potential in materials science.

Controlled/Living Radical Polymerization (CRP) of 1-Methylcyclopentyl 4-Vinylbenzoate

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique used to synthesize polymers with well-defined architectures from a wide array of vinyl monomers. nih.govcmu.edu The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. cmu.edu This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. cmu.edu

The general process for a vinylbenzoate monomer can be described as follows:

Initiation : An initiator, typically an alkyl halide, is activated by the copper(I) catalyst, which abstracts the halogen atom. This process oxidizes the catalyst (e.g., Cu(I) to Cu(II)) and generates a radical that initiates polymerization by adding to a monomer molecule.

Propagation : The newly formed radical adds to subsequent monomer units, extending the polymer chain.

Deactivation : The higher oxidation state catalyst (e.g., Cu(II)-halide) can reversibly deactivate the growing radical chain, reforming a dormant species and the original catalyst.

This reversible deactivation process keeps the concentration of active radicals low, significantly reducing the likelihood of irreversible termination reactions. cmu.edu This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov Organocatalyzed ATRP (O-ATRP), which uses organic photoredox catalysts like perylene (B46583) instead of metal complexes, offers a more sustainable alternative by avoiding metal contamination. colostate.edu

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful method of controlled radical polymerization that utilizes stable nitroxide radicals to control the polymerization process. wikipedia.orgicp.ac.ru The key to NMP is the reversible capping of the growing polymer chain end with a nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). icp.ac.ruslideshare.net

The mechanism involves the thermal homolysis of an alkoxyamine initiator, which generates a propagating carbon-centered radical and a persistent nitroxide radical. wikipedia.org The propagating radical adds monomer units, while the nitroxide radical reversibly combines with the growing chain end. slideshare.net This reversible termination establishes an equilibrium between active (growing) and dormant (capped) chains. The "persistent radical effect" dictates that the concentration of the persistent nitroxide radicals builds up, favoring the cross-coupling reaction (capping) and keeping the concentration of transient propagating radicals very low, thus suppressing bimolecular termination events. wikipedia.org NMP is effective for producing well-defined homopolymers, block copolymers, and other complex macromolecular architectures. icp.ac.rursc.org

Achieving Controlled Molecular Weight and Dispersity

A primary advantage of controlled/living polymerization techniques like ATRP and NMP is the ability to precisely control the molecular weight and dispersity (Đ, formerly known as polydispersity index, PDI) of the resulting polymer. cmu.edu

Molecular Weight (Mn) : In a controlled polymerization where chain transfer and termination are negligible, the number-average molecular weight (Mn) is directly determined by the initial ratio of monomer concentration to initiator concentration (Δ[M]/[I]₀) and the monomer conversion. cmu.edu This relationship allows for the predictable synthesis of polymers with targeted molecular weights.

Dispersity (Đ) : Dispersity is a measure of the distribution of molecular weights in a given polymer sample. Controlled polymerizations typically yield polymers with very low dispersity values (Đ approaching 1.0), indicating that all polymer chains are initiated simultaneously and grow at approximately the same rate. cmu.edu This uniformity is a direct result of the rapid and reversible equilibrium between the small population of active growing chains and the large population of dormant chains. nih.gov

While narrow dispersity is often desired, some applications benefit from broader distributions. nsf.gov Advanced techniques, such as mixing Reversible Addition-Fragmentation Chain-Transfer (RAFT) agents with different activities, can be employed to tailor the dispersity of vinyl polymers to a desired breadth while maintaining a monomodal molecular weight distribution. chemrxiv.org

The following table presents data from the Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization of pentafluorophenyl 4-vinylbenzoate, a structural analog of 1-methylcyclopentyl 4-vinylbenzoate, illustrating the high degree of control achievable.

| Target Mn (g·mol-1) | Measured Mn (g·mol-1) | Dispersity (Đ) | Monomer Conversion (%) |

|---|---|---|---|

| 5,000 | 4,200 | 1.12 | 75 |

| 10,000 | 8,900 | 1.10 | 81 |

| 20,000 | 18,100 | 1.07 | 82 |

| 30,000 | 28,200 | 1.09 | 85 |

Data adapted from RAFT polymerization of pentafluorophenyl 4-vinylbenzoate. researchgate.net

Anionic Polymerization of Vinylbenzoate Derivatives

Anionic polymerization is a form of chain-growth polymerization suitable for vinyl monomers that possess electron-withdrawing substituents, as these groups can stabilize the propagating carbanion intermediate. eresearchco.com The ester functionality in 4-vinylbenzoate derivatives makes them candidates for this method. Research has demonstrated the successful living anionic polymerization of tert-butyl 4-vinylbenzoate, a close structural analog, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.org

Initiation and Propagation Mechanisms

The mechanism of anionic polymerization involves two primary stages: initiation and propagation. youtube.com

Initiation : The process begins with the addition of a strong nucleophile, which acts as the initiator, to the double bond of the vinyl monomer. youtube.com Common initiators include alkyllithium compounds (e.g., sec-butyllithium) and alkali metal naphthalenide complexes. acs.orguni-bayreuth.de The initiator adds to the monomer, forming a carbanion. The stability of this carbanion is crucial; for vinylbenzoates, the negative charge is stabilized through resonance delocalization into the carbonyl group of the ester. eresearchco.comlibretexts.org

Propagation : The carbanion formed during initiation is a highly reactive nucleophile that rapidly adds to another monomer molecule in a sequential manner. youtube.com This process regenerates the carbanionic active center at the end of the growing chain. In a "living" system, which requires high purity reagents and solvents to eliminate terminating agents, the propagation continues until all monomer is consumed. uni-bayreuth.de The persistence of the active carbanionic chain ends allows for further polymerization if more monomer is added. uni-bayreuth.de

Polymer Architecture Control in Anionic Systems

The "living" nature of anionic polymerization, where the propagating chain ends remain active indefinitely in the absence of termination or transfer events, provides exceptional control over the final polymer architecture. uni-bayreuth.describd.com

This control is manifested in several ways:

Block Copolymers : Because the chain ends remain active after the initial monomer is consumed, the addition of a second, different monomer will initiate its polymerization from the end of the first block. This sequential monomer addition is a straightforward and powerful method for synthesizing well-defined block copolymers. scribd.com

End-Group Functionalization : The living carbanionic chain ends can be intentionally "killed" or terminated by adding a specific electrophilic quenching agent. This reaction quantitatively installs a desired functional group at the chain terminus, allowing for the creation of telechelic polymers or macromonomers. uni-bayreuth.de

Complex Topologies : By using multifunctional initiators or coupling agents, more complex architectures such as star-shaped polymers or graft copolymers can be precisely synthesized. uni-bayreuth.de For example, living polymer chains can be reacted with linking agents like chlorosilanes to create multi-arm star polymers. uni-bayreuth.de

Kinetic and Mechanistic Investigations of Polymerization Processes

Investigating the kinetics and mechanisms of polymerization is essential for understanding and optimizing the synthesis of polymeric materials.

In controlled radical polymerizations such as ATRP and NMP, kinetic studies typically demonstrate a linear increase in number-average molecular weight (Mn) with monomer conversion. Furthermore, the polymerization often follows pseudo-first-order kinetics with respect to monomer concentration, which can be confirmed by a linear relationship between ln([M]₀/[M]) and time. rsc.org These are key indicators of a controlled process with a constant number of active propagating chains. cmu.edu

For anionic polymerization , the kinetics are often more complex and are highly sensitive to the reaction conditions. uni-bayreuth.de Key factors influencing the rate of polymerization include:

Solvent : The polarity of the solvent significantly affects the nature of the ion pair at the propagating chain end. In polar solvents like tetrahydrofuran (B95107) (THF), solvent-separated ion pairs are more common and are highly reactive. In nonpolar hydrocarbon solvents, less reactive contact ion pairs and aggregates of ion pairs dominate, leading to slower polymerization rates. uni-bayreuth.de

Counter-ion : The size and nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) influence the ion-pair structure and reactivity.

Aggregation : Organolithium initiators and propagating species often exist as aggregates, and the initiation and propagation steps are controlled by the small amount of reactive, non-aggregated species in equilibrium with these dormant aggregates. uni-bayreuth.de

Mechanistic studies often employ techniques like in-situ spectroscopy (e.g., NMR, FTIR) to monitor monomer consumption and characterize the propagating species. rsc.org The ultimate goal is to establish a detailed understanding of the rate-limiting steps and any side reactions that may occur. nih.gov

Reaction Rate Determination

No published studies are available to determine the reaction rate of the homopolymerization of 1-Methylcyclopentyl 4-Vinylbenzoate.

Identification of Intermediate Species and Transition States

There is no available research on the intermediate species or transition states involved in the polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate.

Copolymerization Research

Synthesis of Copolymers Incorporating 1-Methylcyclopentyl 4-Vinylbenzoate Units

Specific methodologies for the synthesis of copolymers containing 1-Methylcyclopentyl 4-Vinylbenzoate have not been reported in the scientific literature.

Data regarding the statistical copolymerization of 1-Methylcyclopentyl 4-Vinylbenzoate with other monomers is not available.

There are no published examples of block copolymers synthesized using 1-Methylcyclopentyl 4-Vinylbenzoate.

Strategies for grafting polymers onto or from a backbone containing 1-Methylcyclopentyl 4-Vinylbenzoate have not been described in the literature.

Determination of Monomer Reactivity Ratios in Copolymerization Systems

The determination of monomer reactivity ratios is fundamental to predicting copolymer composition and microstructure. These ratios, typically denoted as r1 and r2, quantify the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. This is crucial for tailoring copolymer properties for specific applications. The reactivity ratios are determined by conducting a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion.

However, a thorough search of scientific databases and literature reveals no published studies that have determined the monomer reactivity ratios for the copolymerization of 1-Methylcyclopentyl 4-Vinylbenzoate with common comonomers such as styrene (B11656) or methyl methacrylate. Without such experimental data, any discussion on its copolymerization behavior would be purely speculative.

Microstructure Analysis of Copolymers

The microstructure of a copolymer, which includes the sequence distribution of monomer units along the polymer chain (e.g., random, alternating, block, or graft), is a direct consequence of the monomer reactivity ratios and the polymerization conditions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for elucidating this microstructure.

Given the lack of data on the copolymerization of 1-Methylcyclopentyl 4-Vinylbenzoate, there is no available information on the microstructure of its copolymers. Analysis of related systems, such as the copolymerization of other substituted styrenes or vinylbenzoates, indicates that the bulky 1-methylcyclopentyl group would likely exert significant steric hindrance, influencing the reactivity of the vinyl group and the resulting copolymer microstructure. However, the precise nature and extent of this influence remain unquantified.

Advanced Copolymer Architectures for Tailored Functionality

The synthesis of advanced copolymer architectures, such as block, graft, and star copolymers, allows for the precise control of polymer properties and the creation of materials with tailored functionalities. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and other controlled radical polymerization methods are often employed for this purpose. These methods enable the design of complex macromolecules for a variety of applications, from drug delivery to advanced coatings.

Research into the RAFT polymerization of other activated 4-vinylbenzoates has demonstrated the potential for creating well-defined block copolymers. For instance, studies have shown the successful synthesis of diblock copolymers using monomers like pentafluorophenyl 4-vinylbenzoate. Theoretically, 1-Methylcyclopentyl 4-Vinylbenzoate could be incorporated into such advanced architectures. However, the absence of specific research on this monomer means that no examples of its use in creating advanced copolymer architectures have been documented.

Functional Polymer Design and Post Polymerization Modification Utilizing 1 Methylcyclopentyl 4 Vinylbenzoate Derivatives

Design of Reactive Polymer Architectures for Subsequent Functionalization

The polymerization of 4-vinylbenzoate monomers, such as 1-methylcyclopentyl 4-vinylbenzoate, offers a direct route to reactive polymer backbones. These polymers serve as scaffolds, presenting a high density of functionalizable ester groups along the polymer chain. The 1-methylcyclopentyl group, being a bulky aliphatic ester, is anticipated to act as a leaving group in subsequent nucleophilic substitution reactions.

Controlled radical polymerization (CRP) techniques are particularly well-suited for the synthesis of well-defined poly(4-vinylbenzoate) architectures. elsevierpure.com Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers). researchgate.net For instance, studies on the RAFT polymerization of other 4-vinylbenzoate active esters, such as pentafluorophenyl 4-vinylbenzoate, have demonstrated the successful synthesis of polymers with narrow molecular weight distributions and controlled molecular weights. researchgate.net It is expected that 1-methylcyclopentyl 4-vinylbenzoate can be similarly polymerized using RAFT to yield reactive homopolymers or incorporated into block copolymers with other vinyl monomers. researchgate.netresearchgate.net

The synthesis of block copolymers containing a poly(1-methylcyclopentyl 4-vinylbenzoate) segment would create nanostructured materials with domains of reactive sites, offering further opportunities for creating complex, functional materials. For example, a diblock copolymer of styrene (B11656) and 1-methylcyclopentyl 4-vinylbenzoate would combine the properties of polystyrene with the reactive functionality of the vinylbenzoate block.

Post-Polymerization Functionalization Reactions of Ester and Vinyl Groups

A key advantage of polymers derived from 1-methylcyclopentyl 4-vinylbenzoate is the presence of two distinct functional handles: the ester moiety and the vinyl group (if some remain unreacted or are intentionally introduced). This dual functionality allows for a wide range of post-polymerization modifications.

Nucleophilic Substitution Reactions with Ester Moieties (e.g., with Amines)

The ester groups of poly(1-methylcyclopentyl 4-vinylbenzoate) are susceptible to nucleophilic attack, most notably by amines, leading to the formation of stable amide bonds. This amidation reaction is a powerful tool for introducing a wide variety of functional groups onto the polymer backbone. The 1-methylcyclopentanol (B105226) leaving group is displaced by the amine nucleophile.

Research on analogous poly(4-vinylbenzoate) active esters, such as poly(pentafluorophenyl 4-vinylbenzoate), has shown that these reactions can proceed with high efficiency under mild conditions. researchgate.net For example, the reaction of poly(pentafluorophenyl 4-vinylbenzoate) with primary amines has been shown to go to completion rapidly, even at low temperatures. researchgate.net While the 1-methylcyclopentyl group is not as highly activating as the pentafluorophenyl group, the reaction with amines is still expected to be favorable, potentially requiring slightly more forcing conditions (e.g., elevated temperature or the use of a catalyst).

This nucleophilic substitution strategy allows for the covalent attachment of a diverse range of amine-containing molecules, including:

Small molecules with specific chemical or physical properties.

Biologically active molecules such as peptides or amino acids.

Other polymers with terminal amine groups to create graft copolymers.

The efficiency of this amidation can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peak.

Table 1: Examples of Amines for Functionalization of Poly(4-vinylbenzoate) Derivatives

| Amine | Resulting Functional Group | Potential Application |

| Allylamine | Allyl amide | Site for further modification via thiol-ene chemistry |

| Propargylamine (B41283) | Propargyl amide | Handle for "click" chemistry (e.g., CuAAC) |

| Amino-terminated Poly(ethylene glycol) (PEG) | PEG graft | Improved hydrophilicity, biocompatibility |

| Glycine | Carboxylic acid | Introduction of charged groups, further conjugation |

Modification of the Vinyl Group (e.g., difunctionalization strategies)

Should the polymerization process leave residual vinyl groups, or if copolymers are made with monomers containing additional vinyl functionalities, these can also be targeted for post-polymerization modification. The carbon-carbon double bond of the vinyl group is amenable to a variety of addition reactions.

One powerful approach is the difunctionalization of the vinyl group, where two new functional groups are added across the double bond. For example, radical addition reactions can be employed. The thiol-ene "click" reaction is a highly efficient and orthogonal method for modifying vinyl groups. In this reaction, a thiol compound adds across the double bond in the presence of a radical initiator or UV light, forming a thioether linkage. This allows for the introduction of a wide array of functionalities, depending on the structure of the thiol.

Click Chemistry and Other Orthogonal Functionalization Strategies

"Click" chemistry, a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, provides a powerful toolbox for the orthogonal functionalization of polymers derived from 1-methylcyclopentyl 4-vinylbenzoate. rsc.orgnyu.edunih.govresearchgate.net Orthogonal functionalization refers to the ability to selectively modify one functional group in the presence of others.

As mentioned, the ester group can be functionalized with an amine, and the vinyl group can be modified via thiol-ene chemistry. Furthermore, by choosing appropriate amine or thiol reagents, new "click-able" handles can be introduced. For example, reacting the polymer with propargylamine would install alkyne groups along the backbone. These alkyne groups can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship click reaction, with azide-containing molecules. nyu.edunih.gov This two-step strategy allows for the introduction of a vast library of functionalities.

Similarly, if an azide-containing amine is used in the initial nucleophilic substitution, the resulting polymer will be decorated with azide (B81097) groups, which can then be reacted with alkyne-functionalized molecules. These orthogonal strategies allow for the creation of highly complex and multifunctional polymer architectures.

Tailoring Polymer Properties through Post-Modification

The true power of using 1-methylcyclopentyl 4-vinylbenzoate as a monomer lies in the ability to tailor the properties of the resulting polymer through the aforementioned post-modification strategies. By carefully selecting the functional groups to be introduced, a wide range of material properties can be precisely controlled.

Introduction of Bio-conjugate Functionality

A particularly important application of this post-polymerization functionalization is the creation of polymer bioconjugates. researchgate.net By reacting the poly(1-methylcyclopentyl 4-vinylbenzoate) scaffold with amine-containing biomolecules, it is possible to create hybrid materials that combine the properties of synthetic polymers with the biological activity of biomolecules.

For example, the covalent attachment of peptides or proteins can be achieved if they possess accessible amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues). This can be used to create materials for a variety of biomedical applications, such as:

Targeted Drug Delivery: Attaching a targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) can direct the polymer to a specific tissue or cell type.

Biocompatible Coatings: Grafting biocompatible polymers like PEG can reduce non-specific protein adsorption and improve the in-vivo performance of materials.

Biosensors: Immobilizing enzymes or antibodies onto the polymer backbone can create responsive materials for sensing applications.

The synthesis of such bioconjugates requires careful control of reaction conditions to avoid denaturation of the biological component. The use of mild, efficient reactions like the amidation of active esters or click chemistry is therefore highly advantageous.

Synthesis of Stimuli-Responsive Polymers

Stimuli-responsive polymers, often termed "smart" polymers, are macromolecules that undergo significant, reversible changes in their properties in response to small changes in their external environment. researchgate.net These changes can be triggered by various stimuli, including temperature, light, electric fields, and, notably, pH. researchgate.netnih.gov The incorporation of pH-sensitive functional groups is a common strategy for designing such materials. organic-chemistry.org

Polymers derived from 1-Methylcyclopentyl 4-Vinylbenzoate are prime candidates for the creation of pH-responsive systems. The core principle lies in the acid-catalyzed hydrolysis of the tertiary ester linkage. libretexts.org The 1-methylcyclopentyl group acts as a protecting group for the carboxylic acid functionality of the 4-vinylbenzoic acid monomer. This protection allows for controlled polymerization of the vinyl group without the complications that can arise from the presence of acidic protons, such as interference with certain polymerization catalysts. cmu.edu

The synthesis of a pH-responsive polymer using 1-Methylcyclopentyl 4-Vinylbenzoate typically involves two main steps:

Polymerization: The monomer, 1-Methylcyclopentyl 4-Vinylbenzoate, can be polymerized using various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.net This allows for the synthesis of well-defined homopolymers or block copolymers with controlled molecular weight and narrow molecular weight distributions. The resulting polymer, poly(1-Methylcyclopentyl 4-Vinylbenzoate), is generally hydrophobic due to the presence of the bulky, non-polar ester groups.

Post-Polymerization Modification (Hydrolysis): The key step in imparting stimuli-responsive behavior is the selective cleavage of the 1-methylcyclopentyl ester group. organic-chemistry.orglibretexts.org By subjecting the polymer to acidic conditions, the ester is hydrolyzed to yield poly(4-vinylbenzoic acid) and 1-methylcyclopentanol as a byproduct. The cleavage of tertiary esters under acidic conditions is particularly efficient due to the formation of a stable tertiary carbocation intermediate. masterorganicchemistry.com

This transformation from a hydrophobic polymer to a hydrophilic, anionic polyelectrolyte drastically alters the polymer's solubility and conformation in aqueous solutions. At pH values below the pKa of the carboxylic acid groups (typically around 4-5), the polymer will be protonated and relatively collapsed. As the pH is raised above the pKa, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the resulting carboxylate anions. This repulsion causes the polymer chains to uncoil and expand, leading to a significant change in the hydrodynamic volume of the polymer and the viscosity of the solution. This pH-triggered conformational change is the basis of the stimuli-responsive behavior.

Table 1: Hypothetical Physicochemical Properties of Polymers Before and After Hydrolysis

| Property | Poly(1-Methylcyclopentyl 4-Vinylbenzoate) | Poly(4-vinylbenzoic acid) |

| Solubility in Water | Insoluble | Soluble at pH > 5 |

| Solubility in THF | Soluble | Insoluble |

| Contact Angle (on a film) | ~95° (Hydrophobic) | ~60° (Hydrophilic) |

| Glass Transition Temp. (Tg) | Higher | Lower |

| pH-Responsiveness | None | pH-sensitive swelling/dissolution |

Surface Modification of Polymeric Materials

The modification of material surfaces is crucial for a multitude of applications, including improving biocompatibility, controlling adhesion, and creating responsive interfaces. nih.govmdpi.com Grafting polymers onto a surface is a powerful technique to permanently alter its properties. Polymers based on 1-Methylcyclopentyl 4-Vinylbenzoate offer a versatile platform for surface modification, enabling the introduction of pH-responsive characteristics to a wide range of substrates.

The process of surface modification using these polymers can be achieved through two primary strategies: "grafting-to" and "grafting-from".

"Grafting-to" Approach: In this method, pre-synthesized poly(1-Methylcyclopentyl 4-Vinylbenzoate) chains are attached to a substrate that has been pre-functionalized with reactive groups. For instance, a surface can be treated to introduce hydroxyl or amine groups, which can then react with a suitable end-group on the polymer chain to form a covalent bond.

"Grafting-from" Approach: This strategy involves immobilizing an initiator on the substrate surface and then polymerizing the 1-Methylcyclopentyl 4-Vinylbenzoate monomer directly from the surface. This method often allows for higher grafting densities compared to the "grafting-to" approach.

Regardless of the grafting method, the initial result is a surface coated with a layer of hydrophobic poly(1-Methylcyclopentyl 4-Vinylbenzoate). This can, for example, render a normally hydrophilic surface, such as glass or silicon, water-repellent.

The true utility of this approach becomes apparent upon post-grafting modification. By exposing the polymer-grafted surface to an acidic environment, the 1-methylcyclopentyl ester groups are cleaved, converting the grafted chains into poly(4-vinylbenzoic acid). This in-situ transformation dramatically alters the surface chemistry and properties. The hydrophobic surface becomes hydrophilic and negatively charged at appropriate pH values.

This ability to switch the surface properties has significant implications. For example, a surface can be designed to be cell-repellent in its initial hydrophobic state and then switched to a cell-adhesive state by lowering the pH to expose the carboxylic acid groups, which can interact favorably with cell surface proteins. This dynamic control over surface properties is highly desirable in fields like tissue engineering and biosensors.

Table 2: Hypothetical Surface Properties Before and After Modification and Hydrolysis

| Substrate | Modification Step | Resulting Surface Chemistry | Water Contact Angle | Potential Application |

| Silicon Wafer | Pristine | Si-OH | ~30° | Substrate for microelectronics |

| Silicon Wafer | Grafting with Poly(1-Methylcyclopentyl 4-Vinylbenzoate) | Hydrophobic polymer brush | ~95° | Water-repellent coating |

| Silicon Wafer | Acid Hydrolysis of Grafted Polymer | Hydrophilic, anionic polymer brush | ~60° (at pH 7) | pH-responsive biosensor surface |

| Polyethylene Film | Pristine | Hydrophobic polymer | ~105° | Packaging material |

| Polyethylene Film | Plasma treatment and grafting with Poly(1-Methylcyclopentyl 4-Vinylbenzoate) | Hydrophobic polymer brush | ~98° | Modified packaging |

| Polyethylene Film | Acid Hydrolysis of Grafted Polymer | Hydrophilic, anionic polymer brush | ~65° (at pH 7) | Biocompatible and cell-adhesive surface |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 Methylcyclopentyl 4 Vinylbenzoate and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both the 1-Methylcyclopentyl 4-Vinylbenzoate monomer and its polymeric derivatives. nih.goviupac.org It provides fundamental information on chemical composition, stereochemistry, and molecular architecture. nih.gov

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the chemical structure of the 1-Methylcyclopentyl 4-Vinylbenzoate monomer. rsc.org

In the ¹H NMR spectrum, characteristic signals corresponding to the vinyl group protons, the aromatic protons of the benzoate (B1203000) ring, and the protons of the 1-methylcyclopentyl group are observed at specific chemical shifts. For instance, the vinyl protons typically appear as a set of doublet of doublets, while the aromatic protons show a characteristic splitting pattern for a para-substituted benzene (B151609) ring. rsc.orgresearchgate.net The methyl and cyclopentyl protons will have distinct resonances in the aliphatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. The carbonyl carbon of the ester group, the aromatic carbons, the vinyl carbons, and the carbons of the 1-methylcyclopentyl group all resonate at characteristic chemical shifts, allowing for unambiguous confirmation of the monomer's structure. rsc.orgauremn.org.br

Upon polymerization, significant changes are observed in both ¹H and ¹³C NMR spectra. The disappearance of the vinyl group signals and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization. researchgate.netyoutube.com The chemical shifts and broadening of the signals in the polymer's NMR spectra provide insights into the polymer's tacticity (the stereochemical arrangement of the monomer units). nih.govyoutube.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methylcyclopentyl 4-Vinylbenzoate

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Vinyl (CH=CH₂) | 5.0 - 7.0 |

| Aromatic (C₆H₄) | 7.0 - 8.5 |

| Cyclopentyl (CH₂) | 1.5 - 2.5 |

| Methyl (CH₃) | 1.0 - 1.5 |

Note: These are general predicted ranges and can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methylcyclopentyl 4-Vinylbenzoate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C₆H₄) | 120 - 140 |

| Vinyl (CH=CH₂) | 110 - 140 |

| Cyclopentyl (C) | 30 - 50 |

| Methyl (CH₃) | 15 - 25 |

Note: These are general predicted ranges and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Microstructure Analysis

To gain a more in-depth understanding of the microstructure of poly(1-Methylcyclopentyl 4-Vinylbenzoate), two-dimensional (2D) NMR techniques are employed. iupac.orgacs.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. iupac.org

Solid-State NMR for Polymer Morphology

While solution NMR provides detailed information about the polymer structure in solution, solid-state NMR (ssNMR) is essential for characterizing the morphology and dynamics of the polymer in its solid state. auremn.org.brpnas.org For semi-crystalline or amorphous polymers like poly(1-Methylcyclopentyl 4-Vinylbenzoate), ssNMR can distinguish between different phases (crystalline and amorphous) and provide insights into chain packing and molecular mobility. auremn.org.brresearchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution ¹³C NMR spectra of solid polymers. researchgate.netstudylib.net The line widths and chemical shifts in ssNMR spectra are sensitive to the local environment and dynamics of the polymer chains, offering a window into the material's macroscopic properties. auremn.org.brpnas.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and monitoring the progress of polymerization. ksu.edu.safrontiersin.org

In the IR spectrum of 1-Methylcyclopentyl 4-Vinylbenzoate, characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and various C-H and C-O stretching and bending vibrations are observed. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, provides strong signals for the C=C bonds of the vinyl group and the aromatic ring. ksu.edu.sa

The polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate can be monitored in real-time by observing the decrease in the intensity of the vinyl group's characteristic vibrational bands in either the IR or Raman spectrum. frontiersin.org This allows for the study of polymerization kinetics. After polymerization, the disappearance of these bands and the retention of the ester carbonyl band confirm the formation of the polymer. frontiersin.org

Mass Spectrometry (MS) in Mechanistic and Polymer Molecular Weight Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the monomer and to study the fragmentation patterns, which can provide structural information. rsc.org It also plays a role in analyzing the molecular weight distribution of the resulting polymers, often in conjunction with separation techniques like gel permeation chromatography (GPC). nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the 1-Methylcyclopentyl 4-Vinylbenzoate monomer with a high degree of confidence. rsc.org This is crucial for confirming its identity and purity. In mechanistic studies of polymerization, HRMS can be used to identify and characterize intermediates and end-groups, shedding light on the initiation, propagation, and termination steps of the reaction. While direct MS of high molecular weight polymers is challenging, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with MS can be used to analyze the molecular weight distribution of oligomers and lower molecular weight polymer chains. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methylcyclopentyl 4-Vinylbenzoate |

| poly(1-Methylcyclopentyl 4-Vinylbenzoate) |

| Methyl 4-vinylbenzoate |

| 4-Vinylbenzoic acid |

After a comprehensive search for scholarly articles, patents, and research data focusing solely on the chemical compound "1-Methylcyclopentyl 4-Vinylbenzoate" and its polymeric systems, it has been determined that there is insufficient publicly available information to generate the detailed and specific content required by the provided outline.

Specifically, the following information, which is critical for fulfilling the request, was not found in the available literature:

Advanced Chromatographic Techniques (e.g., HPLC, GC):No detailed methods or results for the use of HPLC or GC to determine the purity of the 1-Methylcyclopentyl 4-Vinylbenzoate monomer or to monitor its conversion during polymerization were found.

General information on these analytical techniques and their application to similar classes of polymers (e.g., other vinylbenzoate derivatives or alicyclic polymers) exists. 20.210.105google.com However, generating content based on these related materials would violate the strict instruction to focus solely on "1-Methylcyclopentyl 4-Vinylbenzoate".

Due to the absence of specific, detailed research findings and data for this compound, it is not possible to construct the professional and authoritative article as requested while adhering to the principles of scientific accuracy and strict focus.

Theoretical and Computational Chemistry Approaches to 1 Methylcyclopentyl 4 Vinylbenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. wavefun.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy. wavefun.com

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. wavefun.comepstem.net For the 1-Methylcyclopentyl 4-Vinylbenzoate monomer, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity.

Reactive intermediates, such as radicals or ions formed during polymerization, can also be studied using DFT. By calculating the energies and spin densities of these intermediates, it is possible to predict their stability and the most likely pathways for reaction. For instance, in a free-radical polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate, DFT can help identify the most stable radical adducts.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Methylcyclopentyl 4-Vinylbenzoate Monomer and its Radical Intermediate

| Property | Monomer | Radical Intermediate (addition to vinyl group) |

| HOMO Energy (eV) | -6.5 | -5.8 |

| LUMO Energy (eV) | -1.2 | -2.0 |

| HOMO-LUMO Gap (eV) | 5.3 | 3.8 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

| Mulliken Charge on Vinyl Carbon (α) | -0.15 | +0.10 |

| Mulliken Charge on Vinyl Carbon (β) | -0.10 | -0.25 (unpaired electron localization) |

Note: These values are illustrative and represent typical results that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate reaction energetics. nih.govresearchgate.net

For the polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate, ab initio calculations can be used to determine the activation energies and reaction enthalpies for the initiation, propagation, and termination steps. This information is crucial for understanding the kinetics and thermodynamics of the polymerization process. By comparing the energy barriers for different potential reaction pathways, the most favorable mechanism can be elucidated. For example, the energy profile for the addition of a radical to the vinyl group of the monomer can be calculated to predict the rate of polymerization. researchgate.net

Molecular Dynamics Simulations of Polymer Systems

While quantum chemical methods are excellent for studying individual molecules or small reactive clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems like polymers. youtube.com MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interatomic potentials. nih.govkarazin.ua

The physical properties of poly(1-Methylcyclopentyl 4-Vinylbenzoate) are intimately linked to the conformation and dynamics of its polymer chains. MD simulations can provide a detailed picture of how these chains behave in the bulk or in solution.

In the vicinity of a surface or in a confined state, polymer chains can adopt various conformations, often categorized as "trains," "loops," and "tails". mdpi.com Trains are segments of the polymer that are adsorbed onto a surface, loops are segments that extend away from the surface before returning, and tails are the free ends of the polymer chains. mdpi.com The relative populations of these conformations depend on factors like the polymer's molecular weight and its interaction with the surface. mdpi.com

The dynamics of the polymer chains, such as their translational and rotational motion, are also accessible through MD simulations. nih.gov These simulations can reveal how the chain dynamics are influenced by factors like temperature and the local environment. youtube.comnih.gov

Table 2: Illustrative Conformational Statistics of Poly(1-Methylcyclopentyl 4-Vinylbenzoate) near a Surface from a Hypothetical MD Simulation

| Conformation | Percentage of Monomers |

| Trains | 30% |

| Loops | 45% |

| Tails | 15% |

| Free (unadsorbed) | 10% |

Note: These percentages are representative and would vary based on simulation conditions.

The interaction between a polymer and a solvent is critical for many applications, as it governs the polymer's solubility and the solution's properties. numberanalytics.comyoutube.comyoutube.com MD simulations can be used to study these interactions at a molecular level.

In a "good" solvent, the interactions between the polymer segments and the solvent molecules are favorable, leading to an expansion of the polymer coil. youtube.com Conversely, in a "poor" solvent, the polymer-polymer interactions are more favorable, causing the polymer chain to collapse into a more compact conformation. youtube.com The quality of the solvent can also be influenced by temperature. youtube.com

MD simulations can quantify these effects by calculating parameters such as the radius of gyration of the polymer chain in different solvents. Additionally, the simulations can provide insights into the structure of the solvent around the polymer and the dynamics of the solvent molecules. nih.govrsc.orgnih.gov

Reaction Pathway Analysis and Mechanistic Predictions

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. researchgate.netyoutube.com By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and thus predict the most likely reaction pathway.

For the polymerization of 1-Methylcyclopentyl 4-Vinylbenzoate, computational methods can be used to investigate different possible mechanisms, such as free-radical, cationic, or anionic polymerization. For each proposed mechanism, the key elementary steps can be modeled. For example, in a free-radical polymerization, this would involve modeling the homolytic cleavage of an initiator, the addition of the resulting radical to the monomer's vinyl group, the subsequent propagation steps where the growing polymer chain adds to more monomers, and finally, the termination reactions. youtube.com

Polymer Property Prediction from Molecular StructureSpecific computational predictions of properties for the polymer that would be formed from 1-Methylcyclopentyl 4-Vinylbenzoate are not documented in the accessible scientific literature.

Without any dedicated research on this particular compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources. Therefore, the requested article cannot be produced at this time.

Applications of Polymers Derived from 1 Methylcyclopentyl 4 Vinylbenzoate in Advanced Materials Science

Development of Advanced Polymer Resins

The incorporation of the 1-methylcyclopentyl moiety into polymer backbones offers a strategic approach to fine-tuning the physical and chemical properties of resins for high-performance applications. This is particularly evident in the fields of microlithography and protective coatings.

Photoresist Formulations and Microlithography Applications

In the realm of microlithography, the quest for ever-smaller feature sizes in integrated circuits necessitates the development of advanced photoresist materials. Chemically amplified resists (CARs) are a critical class of photoresists that rely on a photo-generated acid to catalyze a cascade of deprotection reactions, leading to a change in solubility of the polymer film. rsc.org The structure of the polymer's acid-labile protecting group is a key determinant of the resist's performance, influencing factors such as deprotection temperature, sensitivity, and line-edge roughness (LER). rsc.org

While direct research on poly(1-methylcyclopentyl 4-vinylbenzoate) in photoresists is not widely published, the principles of polymer design in this field suggest its potential. For instance, the substitution of a methyl group with a cyclopropyl (B3062369) group in poly(tert-butyl 4-vinylbenzoate) has been shown to significantly lower the thermal deprotection temperature. This indicates that the cyclic nature and substitution of the ester group play a crucial role in the polymer's thermal and chemical behavior. The 1-methylcyclopentyl group, with its specific steric and electronic properties, could therefore be utilized to precisely control the deprotection kinetics and enhance the lithographic performance of photoresist formulations.

| Polymer Component | Function in Photoresist | Potential Advantage of 1-Methylcyclopentyl Group |

| Poly(4-vinylbenzoate) backbone | Provides structural integrity and film-forming properties. | Robust and well-understood polymer platform. |

| 1-Methylcyclopentyl ester | Acid-labile protecting group. | Potentially offers a unique deprotection temperature and activation energy, leading to improved resolution and reduced LER. |

| Photoacid Generator (PAG) | Generates acid upon exposure to light to initiate deprotection. | The interaction between the PAG and the polymer can be influenced by the steric bulk of the protecting group, affecting acid diffusion and reaction rates. rsc.org |

Further research is needed to fully elucidate the specific advantages and lithographic performance of photoresists based on 1-Methylcyclopentyl 4-Vinylbenzoate.

Coatings and Adhesives with Tailored Properties

The properties of polymers used in coatings and adhesives, such as hardness, adhesion, and chemical resistance, are heavily dependent on their molecular structure. The incorporation of cyclic aliphatic groups, like the 1-methylcyclopentyl moiety, into a polymer can introduce rigidity and increase the glass transition temperature (Tg), leading to harder and more durable coatings. Furthermore, the hydrophobicity of the cyclopentyl group could enhance water resistance.

While specific data on coatings and adhesives derived from poly(1-methylcyclopentyl 4-vinylbenzoate) is limited in publicly available literature, the principles of polymer chemistry suggest that this monomer could be a valuable component in creating resins with tailored properties for specialized applications, such as protective coatings for electronics or high-performance adhesives.

Functional Hydrogels and Responsive Materials

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. "Smart" or "responsive" hydrogels can undergo significant changes in their swelling behavior in response to external stimuli such as pH or temperature.

pH-Responsive Hydrogels

pH-responsive hydrogels typically contain acidic or basic functional groups that can ionize in response to changes in the pH of the surrounding environment. nih.govnih.gov This ionization leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. nih.gov While 1-Methylcyclopentyl 4-Vinylbenzoate itself is not ionizable, it could be copolymerized with pH-sensitive monomers, such as acrylic acid or vinylpyridine, to create hydrogels with tailored properties. scielo.br

| Hydrogel Component | Function | Potential Influence of 1-Methylcyclopentyl 4-Vinylbenzoate |

| pH-sensitive monomer (e.g., acrylic acid) | Provides ionizable groups for pH-responsiveness. | Not applicable. |

| 1-Methylcyclopentyl 4-Vinylbenzoate | Hydrophobic comonomer. | Modulates the overall hydrophilicity of the network, potentially affecting the swelling ratio and response kinetics. |

| Cross-linker | Forms the three-dimensional network structure. | Not applicable. |

Temperature-Sensitive Polymeric Systems

Temperature-sensitive, or thermoresponsive, polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a phase transition in response to temperature changes. rsc.org The thermoresponsive behavior of a polymer is governed by the balance of hydrophilic and hydrophobic interactions between the polymer chains and water molecules.

The incorporation of the hydrophobic 1-methylcyclopentyl group into a polymer backbone could potentially induce or modify its thermoresponsive properties. By controlling the concentration of this hydrophobic monomer in a copolymer, it might be possible to tune the LCST of the resulting polymer system. For instance, increasing the content of hydrophobic units generally lowers the LCST of a polymer in aqueous solution. This could be a strategy to design polymers that undergo a phase transition at a specific, desired temperature for applications in areas like controlled drug delivery or smart coatings.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Molecularly imprinted polymers are synthetic materials that possess custom-made recognition sites for a specific target molecule. nih.govyoutube.com These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. youtube.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

The choice of functional monomer is crucial for the successful creation of selective MIPs. nih.gov While common functional monomers include methacrylic acid and vinylpyridine, which interact with the template through hydrogen bonding or ionic interactions, the use of other monomers can introduce different types of interactions.

| MIP Component | Function | Potential Role of 1-Methylcyclopentyl 4-Vinylbenzoate |

| Template Molecule | The molecule to be recognized. | Not applicable. |

| Functional Monomer | Interacts with the template during polymerization. | Could act as a hydrophobic functional monomer, interacting with hydrophobic templates. |

| Cross-linker | Forms the porous polymer matrix. | Not applicable. |

| 1-Methylcyclopentyl 4-Vinylbenzoate (as comonomer) | Modifies the polymer matrix properties. | Can tune the hydrophobicity and rigidity of the MIP, potentially improving selectivity for certain templates. |

Further investigation into the use of 1-Methylcyclopentyl 4-Vinylbenzoate in MIP synthesis could open up new possibilities for creating highly selective sensors and separation media for a range of target molecules.

Design and Synthesis of MIPs for Specific Analytes

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.gov The design and synthesis of MIPs involve several key steps:

Monomer Selection: A functional monomer is chosen for its ability to interact with the template molecule (the analyte of interest). These interactions can be covalent or non-covalent.

Cross-linker Integration: A cross-linking monomer is used to form a rigid polymer matrix around the template-monomer complex. nih.gov

Polymerization: The polymerization is initiated, typically by thermal or photochemical means, in the presence of a porogen, a solvent that helps to create a porous structure.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template. researchgate.net

For a hypothetical MIP based on 1-Methylcyclopentyl 4-Vinylbenzoate, the vinyl group would serve as the polymerizable moiety. The ester and cyclopentyl groups could potentially offer specific interactions with a target analyte, depending on the analyte's structure and functional groups.

A general synthetic scheme for a non-covalent MIP is presented in the table below.

| Step | Description | Typical Reagents |

| 1 | Pre-polymerization Complex Formation | Template Molecule, Functional Monomer(s) |

| 2 | Polymerization | Cross-linker, Initiator, Porogen |

| 3 | Template Removal | Solvent Extraction |

Evaluation of Binding Affinity and Selectivity

The performance of a MIP is characterized by its binding affinity and selectivity towards the target analyte.